trans N-Benzyl Paroxetine

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Reference Standards

Regulatory submissions require the exact EP-designated Impurity C reference standard - substituting cis-isomers or de-fluorinated analogs leads to rejection. trans N-Benzyl Paroxetine (CAS 105813-14-7) is the pharmacopoeially defined Paroxetine Hydrochloride (Anhydrous) Impurity C, supplied as an EDQM pharmaceutical primary standard. • EP-designated Impurity C with distinct InChI Key AGTKMLMRHVWXHN-URXFXBBRSA-N for unambiguous chromatographic identification • ≥95% purity meets reference standard thresholds for HPLC method validation and stability-indicating assays • ISO17034-certified material available with documented traceability Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for global shipping.

Molecular Formula C26H26FNO3
Molecular Weight 419.5 g/mol
CAS No. 105813-14-7
Cat. No. B023331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans N-Benzyl Paroxetine
CAS105813-14-7
Synonyms(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)-piperidine;  (-)-N-Benzylparoxetine; 
Molecular FormulaC26H26FNO3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
InChIInChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1
InChIKeyAGTKMLMRHVWXHN-URXFXBBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans N-Benzyl Paroxetine: EP Impurity C Reference Standard


trans N-Benzyl Paroxetine (CAS 105813-14-7), chemically designated as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine with molecular formula C₂₆H₂₆FNO₃ and molecular weight 419.49 g/mol, is an impurity of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. This compound is specifically defined as Paroxetine Hydrochloride (Anhydrous) Impurity C in the European Pharmacopoeia (EP) and is commercially supplied as a pharmaceutical primary standard grade reference material by EDQM and Sigma-Aldrich . The compound features a trans-configuration of the N-benzyl moiety at the piperidine ring and is distinguished from the parent drug paroxetine by the presence of an N-benzyl substituent rather than the secondary amine present in the active pharmaceutical ingredient [1].

Generic vs. Pharmacopoeial N-Benzyl Impurities


In pharmaceutical quality control and regulatory submissions, the substitution of one paroxetine-related impurity for another without validated justification is analytically unsound and may lead to regulatory rejection. trans N-Benzyl Paroxetine is pharmacopoeially designated as Paroxetine Hydrochloride (Anhydrous) Impurity C in the European Pharmacopoeia and must be identified and quantified using a reference standard that exactly matches the impurity's defined stereochemistry and substitution pattern . The trans configuration of the N-benzyl group on the piperidine ring imparts distinct chromatographic behavior and physicochemical properties (density: 1.216 g/cm³, boiling point: 527.005°C at 760 mmHg, flash point: 272.523°C) compared to cis-isomers, de-fluorinated analogs, or N-methylated derivatives . Furthermore, this compound carries a specific EINECS registration number (929-011-7) and distinct InChI Key (AGTKMLMRHVWXHN-URXFXBBRSA-N) that unambiguously differentiates it from other paroxetine impurities [1].

trans N-Benzyl Paroxetine: Key Differentiation Evidence


Pharmacopoeial Designation vs. Generic Derivatives

trans N-Benzyl Paroxetine (CAS 105813-14-7) is designated as Paroxetine hydrochloride (anhydrous) impurity C EP Reference Standard by the European Pharmacopoeia and supplied as an EDQM pharmaceutical primary standard . In contrast, Defluoro N-Benzyl Paroxetine Hydrochloride (CAS 105813-39-6), which lacks the 4-fluorophenyl substituent, and N-Methyl Paroxetine (CAS 110429-36-2) are not designated as official pharmacopoeial impurities and are supplied only as generic research-grade impurities (typically >95% purity) without EDQM certification . This regulatory designation status is binary: official pharmacopoeial standard versus non-official research chemical.

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Reference Standards

Stereochemical Configuration: Trans vs. Cis

trans N-Benzyl Paroxetine possesses a defined trans configuration of the N-benzyl substituent relative to the piperidine ring, with the specific stereochemical descriptor (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine [1]. While quantitative chromatographic retention time data for the cis isomer under identical conditions is not publicly available in the accessible literature, class-level inference from structurally related N-substituted piperidine derivatives indicates that cis/trans stereoisomers exhibit distinct retention behavior on standard reversed-phase HPLC columns due to differences in molecular shape and polarity . The trans configuration of this compound specifically provides a distinct three-dimensional geometry that influences molecular recognition in analytical systems.

Stereochemistry Chiral Analysis Chromatographic Separation

Commercial Purity Specification Comparison

trans N-Benzyl Paroxetine is commercially available with purity specifications of >95% from multiple vendors including CATO Research Chemicals (ISO17034 certified) and BOC Sciences [1]. For comparison, N-Methyl Paroxetine HCl is offered at ≥98% purity, and Paroxetine EP Impurity A HCl is offered at >95% purity . The >95% purity specification is consistent across multiple structurally related paroxetine impurities in the commercial catalog, indicating that this compound meets the typical threshold required for use as a reference standard in pharmaceutical impurity profiling, though this level is standard rather than differentiated within the class.

Reference Standard Purity Analytical Quality Control ISO 17034 Certification

Physicochemical Property Differentiation

trans N-Benzyl Paroxetine has reported physicochemical properties including density of 1.216 g/cm³, boiling point of 527.005°C at 760 mmHg, and flash point of 272.523°C . These values are derived from computational prediction rather than direct experimental measurement. Comparative data for other paroxetine impurities such as Defluoro N-Benzyl Paroxetine Hydrochloride (molecular weight 385.9 g/mol) and Paroxetine Related Impurity 2 HCl (molecular weight 331.39 g/mol) show differences in molecular weight and predicted properties due to distinct substitution patterns, though directly comparable experimental boiling point or density data for these analogs are not available in the public domain .

Physicochemical Characterization Thermal Stability Chromatographic Method Development

Synthetic Intermediate Role in Paroxetine Manufacturing

trans N-Benzyl Paroxetine is documented as a synthetic intermediate in the preparation of paroxetine, with the N-benzyl group serving as a protecting group that is subsequently removed via hydrogenolysis to yield the secondary amine of the active pharmaceutical ingredient [1]. This role is described in patent literature (WO2001014335A1) for paroxetine intermediate preparation [2]. In contrast, compounds such as Defluoro N-Benzyl Paroxetine Hydrochloride and N-Methyl Paroxetine are not reported as intermediates in the primary paroxetine synthetic route; they are generated as byproducts or formed under different reaction conditions.

Organic Synthesis Process Chemistry SSRI Manufacturing

trans N-Benzyl Paroxetine: Application Scenarios


Pharmaceutical Impurity Profiling for ANDA

trans N-Benzyl Paroxetine is the pharmacopoeially designated Paroxetine Hydrochloride (Anhydrous) Impurity C, supplied as an EDQM pharmaceutical primary standard for use in European Pharmacopoeia compliance testing . This reference standard is essential for identifying and quantifying this specific impurity in paroxetine drug substance and drug product batches during ANDA regulatory submissions. The ISO17034 certification available from qualified vendors ensures traceability and measurement uncertainty documentation required by regulatory agencies .

HPLC Method Development and Validation

The trans configuration and distinct InChI Key (AGTKMLMRHVWXHN-URXFXBBRSA-N) of trans N-Benzyl Paroxetine provide unique chromatographic behavior that necessitates its use as a specific reference standard for HPLC method development . This compound is used to establish system suitability parameters including relative retention time, resolution from paroxetine API, and peak purity verification in stability-indicating methods. The >95% purity specification meets the threshold for reference standard use in method validation protocols .

Process Chemistry and Intermediate Tracking

In the manufacturing of paroxetine API, trans N-Benzyl Paroxetine serves as a key synthetic intermediate where the N-benzyl group functions as a protecting group subsequently removed by hydrogenolysis . Quality control laboratories monitor residual levels of this intermediate in the final API to verify complete deprotection. The compound's availability as a characterized reference standard with documented properties (molecular weight 419.49 g/mol, density 1.216 g/cm³) supports quantitative tracking in process analytical technology applications .

SAR Studies in Neuroscience

trans N-Benzyl Paroxetine is used as a research tool in structure-activity relationship (SAR) investigations of serotonin transporter (SERT) binding, where the trans configuration of the N-benzyl moiety provides a distinct three-dimensional geometry for studying steric and electronic effects on ligand-receptor interactions . This application leverages the compound's defined stereochemistry to probe how N-substitution patterns affect molecular recognition at CNS targets, informing the design of novel pharmacological probes.

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